Cas no 2639378-69-9 (tert-butyl (3S)-3,6-diaminohexanoate)

Tert-butyl (3S)-3,6-diaminohexanoate is a chiral intermediate with significant utility in organic synthesis and pharmaceutical applications. Its structure features both a tert-butyl ester group and two amine functionalities, offering versatility in peptide coupling and protecting group strategies. The (3S) stereochemistry ensures enantioselective control in asymmetric synthesis, making it valuable for producing optically active compounds. The tert-butyl ester enhances solubility in organic solvents and facilitates selective deprotection under mild acidic conditions. This compound is particularly useful in the synthesis of bioactive molecules, including peptidomimetics and small-molecule drugs. Its stability and functional group compatibility make it a practical choice for multistep synthetic routes.
tert-butyl (3S)-3,6-diaminohexanoate structure
2639378-69-9 structure
Product Name:tert-butyl (3S)-3,6-diaminohexanoate
CAS No:2639378-69-9
MF:C10H22N2O2
MW:202.293882846832
CID:5639263
PubChem ID:165901770
Update Time:2025-07-01

tert-butyl (3S)-3,6-diaminohexanoate Chemical and Physical Properties

Names and Identifiers

    • 2639378-69-9
    • tert-butyl (3S)-3,6-diaminohexanoate
    • EN300-27782472
    • Inchi: 1S/C10H22N2O2/c1-10(2,3)14-9(13)7-8(12)5-4-6-11/h8H,4-7,11-12H2,1-3H3/t8-/m0/s1
    • InChI Key: NUULSMWFURYNMB-QMMMGPOBSA-N
    • SMILES: O(C(C[C@H](CCCN)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 202.168127949g/mol
  • Monoisotopic Mass: 202.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 78.3Ų

tert-butyl (3S)-3,6-diaminohexanoate Pricemore >>

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Additional information on tert-butyl (3S)-3,6-diaminohexanoate

Professional Introduction to tert-butyl (3S)-3,6-diaminohexanoate (CAS No: 2639378-69-9)

The compound tert-butyl (3S)-3,6-diaminohexanoate, identified by the CAS number 2639378-69-9, represents a significant advancement in the field of chiral chemistry and pharmaceutical intermediates. This molecule, characterized by its specific stereochemistry and functional groups, has garnered attention for its potential applications in drug development and synthetic chemistry. The (3S) configuration of the amine substituents and the presence of both carboxyl and tert-butyl groups make it a versatile building block for complex molecular architectures.

Recent research has highlighted the importance of chiral auxiliaries and ligands in asymmetric synthesis, where precise control over stereochemistry is crucial for achieving enantiomerically pure pharmaceuticals. The tert-butyl (3S)-3,6-diaminohexanoate compound serves as an excellent candidate for such applications due to its well-defined stereochemical center. Its utility in constructing enantiomerically enriched intermediates has been demonstrated in several high-profile studies, particularly in the synthesis of beta-blockers and other cardiovascular drugs.

In the realm of medicinal chemistry, the incorporation of bulky substituents like the tert-butyl group often enhances metabolic stability and binding affinity. The (3S)-configuration of the molecule provides a favorable scaffold for further derivatization, enabling chemists to design molecules with optimized pharmacokinetic properties. This has led to increased interest in using derivatives of tert-butyl (3S)-3,6-diaminohexanoate as key precursors in the development of novel therapeutics.

One notable application of this compound is in the synthesis of peptidomimetics, where its diaminohexanoate backbone mimics natural amino acid sequences. Such mimetics are increasingly employed in drug design due to their ability to bind to biological targets with high specificity. The stereochemical integrity provided by the (3S)-amino group ensures that these peptidomimetics retain functional properties similar to their natural counterparts, thereby enhancing their therapeutic efficacy.

The role of computational chemistry in optimizing synthetic routes for tert-butyl (3S)-3,6-diaminohexanoate cannot be overstated. Advanced modeling techniques have enabled researchers to predict reaction outcomes with remarkable accuracy, reducing experimental trial-and-error. These predictions are particularly valuable when dealing with complex stereochemical transformations, as they allow chemists to identify the most efficient pathways for synthesizing enantiomerically pure compounds.

Moreover, green chemistry principles have influenced the development of synthetic methodologies for this compound. Modern approaches emphasize atom economy and minimal waste generation, aligning with global sustainability goals. For instance, catalytic hydrogenation and asymmetric transfer hydrogenation have been explored as alternative methods for constructing the desired stereocenters without relying on harsh reagents or excessive energy consumption.

The versatility of tert-butyl (3S)-3,6-diaminohexanoate extends beyond pharmaceutical applications. In materials science, its rigid backbone and functional groups make it a promising candidate for designing polymers with tailored properties. These polymers could find use in coatings, adhesives, or even as precursors for advanced materials like shape-memory polymers.

Recent advances in biocatalysis have also opened new avenues for utilizing tert-butyl (3S)-3,6-diaminohexanoate. Enzymatic resolutions and asymmetric oxidations offer sustainable alternatives to traditional chemical methods, reducing environmental impact while maintaining high yields and selectivity. Such biocatalytic approaches are particularly attractive for industrial-scale production where cost efficiency and ecological responsibility are paramount.

The future prospects of this compound are further illuminated by ongoing research into its derivatives. By modifying functional groups or introducing additional stereocenters, scientists aim to expand its therapeutic potential. For example, analogs with enhanced solubility or improved bioavailability could address limitations associated with current drug candidates.

In conclusion,tert-butyl (3S)-3,6-diaminohexanoate (CAS No: 2639378-69-9) stands as a testament to the progress in chiral chemistry and synthetic methodologies. Its unique structural features and broad applicability make it a valuable asset in both academic research and industrial development. As our understanding of molecular interactions deepens,this compound will undoubtedly continue to play a pivotal role in shaping the future of pharmaceuticals and materials science.

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